molecular formula C17H15N7O3S B2680581 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 296790-46-0

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2680581
CAS No.: 296790-46-0
M. Wt: 397.41
InChI Key: IGQWSGNPLIPFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Hybridization Strategies

The conceptual foundation for heterocyclic hybridization dates to the early 20th century, with Linus Pauling’s valence bond theory providing initial insights into orbital hybridization in aromatic systems. However, practical applications in drug design accelerated in the 1980s–1990s alongside advances in combinatorial chemistry. For example, the Ugi four-component reaction enabled simultaneous incorporation of amine, carbonyl, isocyanide, and carboxylic acid precursors into peptidomimetic hybrids.

A critical milestone was the recognition that hybridization could enhance bioactivity while reducing synthetic complexity. The Groebke-Blackburn-Bienaymé reaction (GBBR), developed in the late 1990s, exemplified this shift by allowing one-pot synthesis of imidazo[1,2-a]pyridines—a scaffold prevalent in antiviral and anticancer agents. Modern strategies now prioritize convergent hybridization, where pre-functionalized heterocycles are coupled via click chemistry or cross-coupling reactions to optimize pharmacological properties.

Table 1: Evolution of Key Hybridization Strategies

Era Strategy Example Reaction Impact
Pre-1930s Empirical combinations Hantzsch dihydropyridine Early antihypertensive agents
1980s–2000s Combinatorial hybridization Ugi 4-component reaction Peptidomimetic libraries
2010s–present Convergent hybridization CuAAC click chemistry Triazole-containing biologics

Pharmacological Significance of 1,2,3-Triazole Architectures

1,2,3-Triazoles have become indispensable in medicinal chemistry due to their bioisosteric versatility, metabolic stability, and capacity for hydrogen bonding. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized their accessibility, enabling precise spatial orientation of substituents. Key pharmacological attributes include:

  • Kinase inhibition : Triazoles mimic purine motifs in ATP-binding pockets, as seen in the JAK2 inhibitor Tofacitinib.
  • Antimicrobial activity : The triazole ring’s dipole moment enhances interactions with bacterial efflux pump proteins, overcoming resistance mechanisms.
  • Protease targeting : Triazole-containing HIV protease inhibitors like Raltegravir exploit chelation with catalytic aspartate residues.

Table 2: Clinically Approved 1,2,3-Triazole-Containing Drugs

Drug Target Indication Role of Triazole
Cefatrizine Bacterial transpeptidase Antibiotic β-lactam stabilization
Tazobactam β-lactamase Enzyme inhibitor Synergistic binding with penicillin
Ribociclib CDK4/6 Breast cancer Kinase hinge region binding

Therapeutic Relevance of 1,2,5-Oxadiazole Scaffolds

1,2,5-Oxadiazoles (furazans) are electron-deficient heterocycles valued for their metabolic stability and hydrogen-bond acceptor capacity. The 4-amino substitution in the title compound enhances solubility while providing a site for prodrug derivatization. Notable applications include:

  • Antioxidant activity : Furazan oxides scavenge reactive oxygen species (ROS) via redox cycling, as demonstrated in neuroprotective agents.
  • Antimicrobial targeting : Oxadiazoles disrupt bacterial biofilms by interfering with quorum-sensing pathways.
  • Kinase modulation : The planar structure mimics adenine in kinase inhibitors, improving selectivity for tyrosine kinases.

Medicinal Applications of Quinoline-Based Heterocycles

Quinoline’s broad therapeutic profile stems from its ability to intercalate DNA, chelate metals, and modulate heme polymerization. The 8-thioether substitution in the title compound enhances lipophilicity, promoting blood-brain barrier penetration. Key applications include:

  • Antimalarial activity : Chloroquine derivatives exploit heme-binding to inhibit Plasmodium growth.
  • Anticancer mechanisms : Quinolines induce apoptosis via topoisomerase II inhibition and ROS generation.
  • Antiviral activity : Structural analogs inhibit SARS-CoV-2 main protease by binding catalytic dyad residues.

Rationale for Structural Integration of Multiple Pharmacophores

The title compound’s design reflects a systematic hybridization strategy:

  • Triazole-oxadiazole synergy : The 1,2,3-triazole’s hydrogen-bond capacity complements the oxadiazole’s electron-withdrawing effects, stabilizing interactions with polar enzyme pockets.
  • Quinoline-thioether linkage : The thioether bridge enhances conformational flexibility, allowing adaptive binding to hydrophobic protein regions.
  • Ethyl ester prodrug potential : The carboxylate ester improves oral bioavailability, with hepatic esterases enabling controlled hydrolysis.

Table 3: Synergistic Effects in Multi-Heterocyclic Systems

Pharmacophore Contribution to Activity Synergistic Partner Combined Effect
1,2,3-Triazole Hydrogen bonding, metabolic stability 1,2,5-Oxadiazole Enhanced kinase inhibition
Quinoline DNA intercalation, heme binding Thioether linker Improved CNS penetration
4-Amino substitution Solubility, prodrug activation Ethyl ester Tunable pharmacokinetics

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(quinolin-8-ylsulfanylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3S/c1-2-26-17(25)14-11(24(23-20-14)16-15(18)21-27-22-16)9-28-12-7-3-5-10-6-4-8-19-13(10)12/h3-8H,2,9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQWSGNPLIPFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including oxadiazole and triazole rings, known for their diverse biological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H14N6O3S\text{C}_{15}\text{H}_{14}\text{N}_6\text{O}_3\text{S}

Key Features:

  • Oxadiazole Ring : Known for anticancer and antimicrobial activities.
  • Triazole Ring : Exhibits a broad range of biological activities including antifungal and anticancer properties.
  • Quinoline Moiety : Associated with various pharmacological effects including antimalarial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Key Enzymes :
    • Telomerase : Essential for cancer cell immortality.
    • Histone Deacetylases (HDAC) : Involved in cancer cell proliferation.
    • Thymidylate Synthase : Plays a critical role in DNA synthesis.
  • Molecular Docking Studies :
    • Molecular docking studies suggest that the compound binds effectively to these targets, indicating its potential as an anticancer agent .
  • Cytotoxicity Assays :
    • Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines in vitro .

Antimicrobial Activity

The antimicrobial properties of this compound stem from the oxadiazole and triazole moieties. Studies indicate:

  • Broad-Spectrum Activity :
    • Effective against a range of bacteria including Staphylococcus aureus and Escherichia coli.
    • Potential antifungal activity against common pathogens .
  • Mechanism of Action :
    • Disruption of microbial cell wall synthesis and interference with nucleic acid metabolism are proposed mechanisms .

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their ability to inhibit cancer cell growth. The study found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .

CompoundIC50 (µM)Cell Line
Compound A10MDA-MB-231
Compound B15MCF7
Ethyl Triazole12MDA-MB-231

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were tested against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound C32E. coli
Compound D16S. aureus
Ethyl Triazole24Pseudomonas aeruginosa

Scientific Research Applications

Overview

The compound has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole and triazole moieties exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines :
    A study synthesized several phthalazine derivatives incorporating oxadiazole and triazole structures. Among these, specific compounds demonstrated significant anticancer activity against human breast cancer cell lines such as MCF-7 and T-47D. For instance, one derivative exhibited an IC50 value of approximately 10.21 µM against the T-47D line, comparable to cisplatin, a standard chemotherapeutic agent .
  • Mechanism of Action :
    The anticancer activity is attributed to the ability of these compounds to interact with biological targets involved in cancer progression. Molecular docking studies suggested that certain derivatives could inhibit dehydrogenase enzymes critical for tumor metabolism .

Data Table: Anticancer Activity Results

Compound IDCell LineIC50 (µM)% Growth Inhibition
5fT-47D10.2161.25
5bMCF-77.5362.48
StandardCisplatin--

Overview

The compound also exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development in treating infections.

Case Studies

  • Bacterial Inhibition :
    Research has indicated that derivatives of triazole-thiones show significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for the synthesized compounds .
  • Fungal Activity :
    The same derivatives were tested against Candida albicans, demonstrating effective antifungal properties with MIC values comparable to established antifungal agents .

Data Table: Antimicrobial Activity Results

Compound IDMicroorganismMIC (µg/mL)
Compound AE. coli31.25
Compound BS. aureus62.50
Compound CC. albicans62.50

Overview

Understanding the pharmacokinetics of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is crucial for its development as a therapeutic agent.

Findings

In silico studies have indicated favorable pharmacokinetic profiles for certain derivatives, suggesting good oral bioavailability and metabolic stability . These properties are essential for the practical application of the compound in clinical settings.

Chemical Reactions Analysis

Formation of the 1,2,5-Oxadiazole (Amino-Furazan) Ring

The 4-amino-1,2,5-oxadiazole (amino-furazan) moiety is typically synthesized via cyclization reactions. Key methods include:

  • Cyclocondensation of hydrazides with nitrile oxides or via oxidative cyclization of semicarbazides . For example, hydrazides react with carbon disulfide under basic conditions to form oxadiazole-thiones, which can be further functionalized .

  • Pd-catalyzed oxidative annulation of hydrazides with isocyanides, as demonstrated in the synthesis of 2-amino-1,3,4-oxadiazoles (yield: 80–95%) .

Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole core is commonly synthesized via:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method for 1,4-disubstituted triazoles. For instance, ethyl propiolate derivatives react with azides to form triazole esters .

  • Cyclization of hydrazides with aldehydes or ketones under acidic conditions .

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group at position 4 of the triazole ring can undergo hydrolysis to form carboxylic acids, enabling further derivatization:

  • Alkaline hydrolysis : Treatment with NaOH/EtOH yields the carboxylate, which can be coupled with amines to form amides .

  • Transesterification : Reacting with alcohols in the presence of acid catalysts to modify ester groups .

Cyclocondensation Pathways

In the synthesis of pyrazole and triazole derivatives (e.g., compound 3 in ), dicarbonyl esters react with phenyl hydrazine to form pyrazole-3-carboxylates. Similar methodology could apply to the triazole-oxadiazole system here.

Oxidative Cyclization

Visible-light-mediated oxidative cyclization using eosin-Y and CBr₄ efficiently generates oxadiazoles from semicarbazones (yield: 92–94%) . This method is relevant for constructing the oxadiazole ring under mild conditions.

Spectroscopic Analysis

Key spectral data from analogous compounds ( , ):

Feature IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Oxadiazole C═N stretch1637–1678152.52–156.54 (C═N)
Triazole proton7.76–8.66 (s, 1H, triazolyl-H)
Ester carbonyl (C═O)1711–1724170.26 (C═O)
Thioether (C─S)1187179.66 (C═S)

Synthetic Yields and Conditions

Comparative reaction outcomes from related syntheses:

Reaction Type Conditions Yield Reference
Oxadiazole cyclizationCS₂, KOH/EtOH, reflux73–78%
Triazole formation (CuAAC)CuSO₄, sodium ascorbate, H₂O/EtOH85–90%
Oxidative cyclization (eosin-Y)Visible light, O₂, CBr₄92–94%

Stability and Reactivity Considerations

  • The oxadiazole and triazole rings exhibit thermal stability but may undergo ring-opening under strongly acidic or basic conditions .

  • The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones, which could alter biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a common 1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate scaffold with several analogs, differing primarily in the substituent at position 5 of the triazole ring. Below is a comparative analysis:

Key Observations

Substituent Effects on Molecular Weight and Solubility: The quinolin-8-ylthio methyl group (target compound) confers a higher molecular weight (424.45 g/mol) compared to aliphatic (e.g., methyl: 238.21 g/mol) or smaller aromatic substituents (e.g., 4-methoxyphenyl: 330.30 g/mol). This bulky substituent likely reduces solubility in polar solvents but enhances π-π stacking interactions in biological targets . Pyrrolidin-1-ylmethyl () and ethyl groups () improve solubility due to their aliphatic nature but may reduce binding affinity in hydrophobic pockets .

Synthetic Methodology: The synthesis of these compounds typically involves Huisgen cycloaddition or nucleophilic substitution reactions. For example, reports a 96% yield for the 4-methoxyphenyl derivative using MgCO₃ as a base in ethanol under reflux .

In contrast, the 4,6-dimethylpyrimidin-2-ylthio derivative () may target enzymes like dihydrofolate reductase due to its pyrimidine core . The 4-methoxyphenyl analog () has shown moderate antimicrobial activity in preliminary studies, attributed to its electron-donating methoxy group enhancing membrane penetration .

Crystallographic and Computational Analysis: Crystallographic data for these compounds are sparse, but SHELXL () has been widely used for refining similar triazole derivatives. The quinoline group’s planarity may facilitate hydrogen bonding with adjacent molecules, as observed in Etter’s graph set analysis () .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as seen in analogous triazole-quinoline hybrids .
  • Thioether Coupling : Reaction of quinolin-8-ylthiol with a bromomethyl intermediate under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the (quinolin-8-ylthio)methyl group .
  • Esterification : Final ethyl ester formation using ethyl chloroformate or ethanol under acid catalysis .
  • Example protocol:
StepReagents/ConditionsYieldReference
Triazole formationCuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH65–75%
Thioether couplingCs₂CO₃, DMF, 25–30°C, 5–10 h80–85%

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent integration and regioselectivity (e.g., triazole C-4 vs. C-5 substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Combustion analysis for C, H, N, S to validate purity (>95%) .

Q. What are recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store at –20°C under inert atmosphere (argon) to prevent oxidation of the oxadiazole and thioether moieties .
  • Use amber vials to minimize photodegradation of the quinoline ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-oxadiazole core?

  • Methodological Answer : Critical parameters include:

  • Catalyst System : Replace CuSO₄ with Ru-based catalysts for regioselective triazole formation, reducing byproducts .
  • Solvent Effects : Use DMF for polar intermediates or switch to THF for sterically hindered reactants .
  • Temperature Control : Microwave-assisted synthesis at 80°C reduces reaction time from 48 h to 2 h .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR shifts)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., triazole-proton coupling with quinoline protons) .
  • DFT Calculations : Simulate NMR spectra to correlate experimental shifts with electronic environments .
  • Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria in the ethyl ester group) .

Q. What strategies are used to evaluate biological activity in silico and in vitro?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina, focusing on the oxadiazole’s hydrogen-bonding capacity .
  • Enzyme Assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) with spectrophotometric readouts .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. How to address batch-to-batch variability in bioactivity data?

  • Methodological Answer :

  • Quality Control : Implement HPLC-PDA to ensure >98% purity and track degradation products .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to differentiate biological variability from experimental error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.